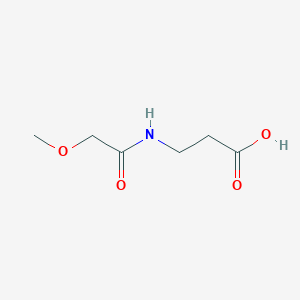
3-(2-Methoxyacetamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Methoxyacetamido)propanoic acid” is an organic compound . It contains a total of 32 bonds; 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
Research involving organophosphorus compounds has demonstrated the reactivity of certain 3-oxo esters and amides under specific conditions, leading to the formation of derivatives with potential applications in organic synthesis and material science. The study by Pedersen and Lawesson (1974) on organophosphorus compounds provides insights into the reactivity of structurally similar compounds, which could inform the synthesis and applications of 3-(2-Methoxyacetamido)propanoic acid in creating novel organic materials or intermediates for further chemical reactions (Pedersen & Lawesson, 1974).
Bioconjugation and Protein Modification
The development of new reagents for bioconjugation, particularly in attaching sugars to proteins, is a significant area of research. Lee, Stowell, and Krantz (1976) have explored 2-Imino-2-methoxyethyl 1-thioglycosides as reagents for this purpose. The methoxy group in these compounds plays a crucial role in their reactivity and selectivity. Given the methoxyacetamido functionality in 3-(2-Methoxyacetamido)propanoic acid, similar strategies could be applied to design bioconjugation reagents or probes for biochemical studies, potentially offering new tools for understanding and manipulating biological systems (Lee, Stowell, & Krantz, 1976).
Pharmaceutical Applications and Drug Design
The crystal structure and properties of related acetamide compounds have been studied for their potential in drug design, particularly in the context of anticonvulsant activities. The research by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides highlights the importance of the acetamido and methoxyamino groups in determining the biological activity and structural characteristics of these compounds. This suggests that 3-(2-Methoxyacetamido)propanoic acid could serve as a scaffold or building block in the design and synthesis of new pharmaceutical agents with potential anticonvulsant or other therapeutic properties (Camerman et al., 2005).
Environmental Chemistry and Degradation Studies
In the context of environmental chemistry, the study of the degradation pathways and products of similar compounds can provide valuable information on the environmental fate and potential impact of 3-(2-Methoxyacetamido)propanoic acid. Research on the photodegradation of metolachlor, for example, has identified various degradation products and mechanisms that could be relevant to understanding how 3-(2-Methoxyacetamido)propanoic acid and its derivatives might behave in environmental settings (Wilson & Mabury, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(2-methoxyacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-4-5(8)7-3-2-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVGQXWCUUEODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyacetamido)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2997537.png)

![8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2997540.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2997542.png)


![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide](/img/structure/B2997547.png)
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997548.png)
![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2997554.png)

![2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2997556.png)


